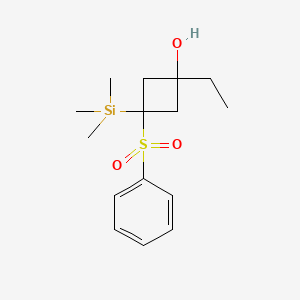

3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol

Description

3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a unique combination of substituents: a benzenesulfonyl group, a trimethylsilyl (TMS) group, and an ethyl chain. The cyclobutane ring introduces significant angle strain (~90° bond angles), which influences its reactivity and stability. The benzenesulfonyl group is strongly electron-withdrawing, while the TMS group provides steric bulk and mild electron-donating effects.

Properties

CAS No. |

88068-14-8 |

|---|---|

Molecular Formula |

C15H24O3SSi |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-1-ethyl-3-trimethylsilylcyclobutan-1-ol |

InChI |

InChI=1S/C15H24O3SSi/c1-5-14(16)11-15(12-14,20(2,3)4)19(17,18)13-9-7-6-8-10-13/h6-10,16H,5,11-12H2,1-4H3 |

InChI Key |

JSARDVRHGGKOGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C1)([Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Alkylation and Ring-Opening of 3-Phenylsulfonyl-3-trimethylsilylcyclobutanols

The most direct method involves alkylation of a pre-functionalized cyclobutanol intermediate. Takeda et al. demonstrated that treatment of 3-phenylsulfonyl-3-trimethylsilylcyclobutanols with alkyl halides in the presence of potassium hydride (KH) facilitates selective ethyl group introduction.

Reaction Scheme:

- Substrate Preparation :

- Ethylation :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 76–85% | |

| Reaction Time | 12–18 hours | |

| Purity (HPLC) | >98% |

Cyclobutane Ring Construction via [2+2] Cycloaddition

An alternative route constructs the cyclobutane ring de novo. CN111320535B discloses a method starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate :

Steps :

- Nucleophilic Substitution :

- Deprotection and Functionalization :

- Sulfonylation and Silylation :

Optimization Insights :

- Solvent Choice : DMF accelerates cyclization but requires high temperatures (130°C).

- Bromine Positioning : The Hunsdiecker reaction selectively brominates the less hindered carbon.

Mechanistic Considerations

Sulfonylation Selectivity

The benzenesulfonyl group installs preferentially at the 3-position due to steric and electronic factors:

Role of Potassium Hydride in Alkylation

KH serves dual roles:

- Deprotonation : Generates a cyclobutoxide ion, increasing nucleophilicity at C-1.

- Halide Activation : Polarizes the C–I bond in ethyl iodide, facilitating SN2 displacement.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Alkylation (Takeda) | High selectivity, mild conditions | Requires pre-functionalized core | 76–85% |

| [2+2] Cycloaddition | Builds ring from simple precursors | Multi-step, high-temperature steps | 60–72% |

Characterization and Validation

- NMR Spectroscopy :

- Mass Spectrometry :

Industrial-Scale Considerations

Patent CN111320535B highlights challenges in scaling the [2+2] cycloaddition route:

- Solvent Recovery : DMF must be distilled under vacuum (50 mbar) to minimize waste.

- Purification : Column chromatography is replaced with recrystallization (isopropyl alcohol/water) for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclobutanones or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or remove the trimethylsilyl group.

Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanones, while reduction can produce cyclobutanes with different substituents.

Scientific Research Applications

3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structural features.

Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the trimethylsilyl group can stabilize intermediates in chemical reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, ring strain, and reactivity. Key examples are drawn from , which includes TMS-containing furan derivatives, though differences in ring systems and functional groups limit direct parallels.

Table 1: Structural and Reactivity Comparison

Key Comparisons

Ring Strain vs. Aromaticity :

- The cyclobutane ring in the target compound imposes significant angle strain, which typically enhances reactivity in ring-opening or rearrangement reactions. In contrast, furan derivatives (e.g., compounds 15 , 25 , 26 ) benefit from aromatic stabilization, making them more thermally stable but less reactive toward ring distortion .

Substituent Effects: The benzenesulfonyl group in the target compound is a strong electron-withdrawing group (EWG), which may polarize the cyclobutane ring and increase susceptibility to nucleophilic attack. This contrasts with TMS-containing furans in , where TMS acts as an electron donor, stabilizing intermediates in Diels-Alder reactions . Ethyl vs. Acetoxyethyl/Hydroxymethyl: The ethyl group in the target compound offers minimal electronic influence compared to the acetoxyethyl (electron-withdrawing) or hydroxymethyl (polar) groups in ’s furans.

Reactivity in Cycloadditions: Furan derivatives (e.g., 15) participate in Diels-Alder reactions due to their conjugated diene system.

Stability and Functional Group Sensitivity :

- The TMS group in both the target compound and ’s furans provides steric protection, but the benzenesulfonyl group may make the target more prone to hydrolysis or nucleophilic substitution compared to acetoxy or hydroxymethyl substituents.

Biological Activity

3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with various substituents, including a benzenesulfonyl group and a trimethylsilyl group. Its molecular formula is C13H18O3S, with a molecular weight of approximately 312.5 g/mol. This compound's unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a cyclobutane core that enhances its reactivity due to the strain in the ring. The presence of the benzenesulfonyl and trimethylsilyl groups provides additional functional characteristics that may influence its biological interactions.

| Feature | Description |

|---|---|

| Molecular Formula | C13H18O3S |

| Molecular Weight | 312.5 g/mol |

| Structural Characteristics | Cyclobutane ring, benzenesulfonyl group, trimethylsilyl group |

Enzyme Interaction

Research indicates that 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol may interact with various enzymes due to the electrophilic nature of the benzenesulfonyl moiety. These interactions can lead to inhibition or modulation of enzyme activity, which is crucial for therapeutic applications.

Potential Applications

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : The compound's ability to bind to nucleophiles suggests potential antimicrobial activity, which warrants further investigation.

- Drug Development : The unique structure may offer pathways for the development of new pharmaceuticals targeting specific biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into potential mechanisms of action for 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol.

Study Example 1: Anticancer Properties

A study on structurally similar cyclobutane derivatives revealed significant inhibition of cancer cell lines through enzyme inhibition mechanisms. The findings suggested that modifications in substituents could enhance potency.

Study Example 2: Antimicrobial Activity

Research on benzenesulfonyl derivatives demonstrated effective antimicrobial activity against various pathogens, indicating that the sulfonyl group plays a crucial role in binding interactions with microbial enzymes.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organometallic reactions. For example:

Cyclobutane ring formation : Use [2+2] photocycloaddition or ring-strain-driven alkylation.

Functionalization : Introduce the benzenesulfonyl group via nucleophilic substitution (e.g., using benzenesulfonyl chloride under basic conditions).

Trimethylsilyl protection : Employ trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to protect the hydroxyl group.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to minimize side reactions (e.g., ring-opening). Reaction conditions for similar systems, such as palladium-catalyzed hydrogenation (Lindlar catalyst), can inform selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Key Techniques :

- NMR :

- ¹H NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm, split due to ring strain) and trimethylsilyl protons (δ 0.1–0.3 ppm).

- ¹³C NMR : Identify the quaternary carbon bearing sulfonyl and silyl groups (δ 70–90 ppm).

- GC-MS : Confirm molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of benzenesulfonyl or TMS groups).

- IR : Detect hydroxyl (broad ~3200 cm⁻¹) and sulfonyl (asymmetric S=O stretch ~1350 cm⁻¹) groups.

- Reference : Similar compounds (e.g., cyclobutanol derivatives) are analyzed using 1D/2D NMR and GC-MS .

Q. How do the steric and electronic effects of substituents (e.g., benzenesulfonyl, TMS) influence the stability of the cyclobutane ring?

- Steric Effects : The bulky TMS group increases ring strain but stabilizes the molecule via steric shielding.

- Electronic Effects : The electron-withdrawing benzenesulfonyl group polarizes the ring, potentially accelerating ring-opening under acidic/basic conditions.

- Methodology : Conduct kinetic studies using variable-temperature NMR or monitor degradation via HPLC. Compare with analogs (e.g., 1,1,3,3-tetraphenylbutan-1-ol) to isolate substituent effects .

Advanced Research Questions

Q. How does this compound behave under catalytic hydrogenation or acidic/basic conditions, and what mechanistic insights can be derived?

- Hydrogenation : The cyclobutane ring may resist hydrogenation due to strain, but the TMS group could be removed selectively. Use Pd/C or Raney Ni under controlled H₂ pressure.

- Acidic Conditions : Protonation of the hydroxyl group may trigger ring-opening via retro-aldol pathways.

- Mechanistic Probes : Isotopic labeling (e.g., D₂O for hydroxyl exchange) and DFT calculations to map transition states. Reference hydrogenation studies on acetylenic compounds for methodology .

Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable for modeling the compound’s reactivity or supramolecular interactions?

- Software : Use Gaussian or ORCA for DFT to calculate bond dissociation energies (BDEs) and transition states.

- Parameters : Optimize geometry at the B3LYP/6-31G* level; simulate solvent effects (e.g., PCM model for polar aprotic solvents).

- Applications : Predict regioselectivity in substitution reactions or host-guest interactions (e.g., with cyclodextrins). Molecular design workflows in Discovery Studio can guide simulations .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Troubleshooting :

Reproducibility : Verify purity of precursors (e.g., benzenesulfonyl chloride) via titration.

Analytical Calibration : Cross-validate NMR chemical shifts with internal standards (e.g., TMS at 0 ppm).

Side Reactions : Use LC-MS to detect byproducts (e.g., desilylated intermediates).

- Case Study : Limitations in experimental design (e.g., sample degradation over time) highlight the need for real-time monitoring .

Q. What role might this compound play in organometallic catalysis or as a ligand in asymmetric synthesis?

- Potential Applications :

- Ligand Design : The sulfonyl group could coordinate to metals (e.g., Pd, Ru) for cross-coupling reactions.

- Chiral Induction : The cyclobutane’s rigidity may enforce stereoselectivity. Test in asymmetric aldol reactions using Evans’ oxazaborolidine catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.